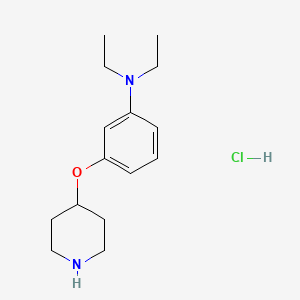
N,N-Diethyl-3-(4-piperidinyloxy)aniline hydrochloride
Vue d'ensemble
Description
N,N-Diethyl-3-(4-piperidinyloxy)aniline hydrochloride is a useful research compound. Its molecular formula is C15H25ClN2O and its molecular weight is 284.82 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N,N-Diethyl-3-(4-piperidinyloxy)aniline hydrochloride is a compound that has attracted attention in various fields of biological research due to its potential therapeutic applications and interactions with cellular mechanisms. This article aims to provide a comprehensive overview of its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is a synthetic organic compound characterized by the following structure:
- Molecular Formula : C₁₄H₁₈ClN₃O
- Molecular Weight : 273.76 g/mol
The compound features a piperidine ring, which is known for its ability to interact with various biological targets, making it a candidate for drug development.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes within cells. The compound can modulate the activity of these molecular targets, influencing several biochemical pathways. Notably, it has been studied for its effects on:
- Cellular Signaling Pathways : It may affect pathways related to cell proliferation and apoptosis.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes, which could be beneficial in treating diseases characterized by dysregulated enzyme activity.
Biological Activity and Therapeutic Applications
Research indicates that this compound has several biological activities that may be harnessed for therapeutic purposes:
- Antitumor Activity : Preliminary studies suggest that this compound exhibits antiproliferative effects on various cancer cell lines, indicating potential as an anticancer agent.
- Antimicrobial Properties : The compound has also been evaluated for its antibacterial and antifungal activities, showing promise in combating resistant strains of pathogens.
- Neuroprotective Effects : Given its piperidine structure, there is interest in its potential role in neuroprotection, particularly in conditions like Alzheimer's disease.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound. Below are key findings from notable research:
Propriétés
IUPAC Name |
N,N-diethyl-3-piperidin-4-yloxyaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O.ClH/c1-3-17(4-2)13-6-5-7-15(12-13)18-14-8-10-16-11-9-14;/h5-7,12,14,16H,3-4,8-11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWZSUAWGYTWPEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=CC=C1)OC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















